4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide

描述

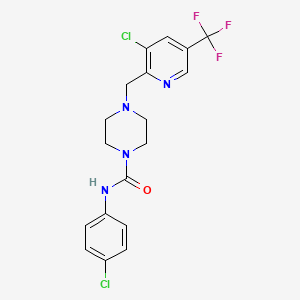

This compound features a piperazine core substituted with a 3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl group and a 4-chlorophenyl amide moiety. Its structure combines halogenated aromatic systems (chloro and trifluoromethyl groups) with a carboxamide linkage, which is common in bioactive molecules targeting enzymes or receptors.

属性

IUPAC Name |

N-(4-chlorophenyl)-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2F3N4O/c19-13-1-3-14(4-2-13)25-17(28)27-7-5-26(6-8-27)11-16-15(20)9-12(10-24-16)18(21,22)23/h1-4,9-10H,5-8,11H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBAQDKQGAQHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the pyridine moiety: Starting with a chlorinated pyridine derivative, the trifluoromethyl group is introduced via a nucleophilic substitution reaction.

Piperazine ring formation: The pyridine derivative is then reacted with piperazine under controlled conditions to form the piperazine-pyridine intermediate.

Amide bond formation: The intermediate is further reacted with 4-chlorophenyl isocyanate to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

化学反应分析

Types of Reactions

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

科学研究应用

Enzyme Inhibition

One of the notable applications of this compound is as an inhibitor of soluble epoxide hydrolase (sEH). Research indicates that derivatives containing similar structural motifs exhibit potent inhibitory activity against sEH, which is involved in the metabolism of bioactive lipids. For instance, a study synthesized a series of amide compounds and demonstrated that those with a 4-chloro substituent showed significant inhibitory potency with IC values as low as 1.2 nM .

Drug Design for Neurodegenerative Disorders

The compound's structural features are being utilized in the design of novel agonists for GPR88, an orphan receptor implicated in psychiatric and neurodegenerative disorders. A recent study developed a new scaffold based on the reversed amide strategy, leading to several compounds that showed comparable potency to existing GPR88 agonists . This highlights the potential for derivatives of the compound in treating such conditions.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that related amide analogues exhibit moderate anti-proliferative effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values indicating effective inhibition of tumor cell growth .

Antimicrobial Properties

Recent advancements suggest that compounds with similar structural characteristics possess antimicrobial activity. Pyrimidine-based derivatives have shown effectiveness against bacterial strains such as Escherichia coli and fungi like Candida albicans, with minimum inhibitory concentrations (MIC) indicating promising therapeutic potential .

Table 1: Summary of Biological Activities

Case Study 1: Soluble Epoxide Hydrolase Inhibition

In a study focused on developing sEH inhibitors, researchers synthesized various amide compounds including those related to the target compound. The docking studies revealed that specific interactions with key catalytic residues enhanced binding affinity, leading to effective inhibition .

Case Study 2: GPR88 Agonist Development

The design of GPR88 agonists using the reversed amide strategy demonstrated how structural modifications could yield compounds with enhanced efficacy. The computational analysis indicated binding at the allosteric site, providing insights into structure-activity relationships crucial for future drug development .

Case Study 3: Antitumor Activity Assessment

A series of synthesized amide analogues were tested against multiple cancer cell lines, revealing varying degrees of anti-proliferative activity. The results underscored the potential for these compounds in cancer therapeutics, warranting further investigation into their mechanisms of action .

作用机制

The mechanism of action of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

相似化合物的比较

Table 1: Key Structural Differences and Substituent Impacts

Key Observations :

- The trifluoromethyl group in the pyridine ring is a consistent feature across analogs, contributing to enhanced binding through hydrophobic interactions and electron withdrawal .

- Amide vs. Thioamide : The target compound’s carboxamide linkage (vs. ML267’s carbothioamide) likely improves oxidative stability but may reduce hydrogen-bonding capacity .

- Chlorophenyl vs.

Key Observations :

- The FAAH modulator () highlights the therapeutic versatility of piperazine-carboxamide derivatives in neurological disorders, suggesting the target compound could be repurposed for similar screens .

Pharmacological and Developmental Considerations

- Metabolic Stability: The trifluoromethyl group in the target compound and analogs like CAS 856189-81-6 may reduce cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs .

- Discontinued Analogs : CAS 303150-12-1 () was discontinued, possibly due to synthesis challenges or poor bioavailability. The target compound’s simpler pyridine-methyl group (vs. thiazole) could address these issues .

- Synthetic Accessibility: and emphasize multi-step syntheses for similar compounds. The target compound’s straightforward amide coupling (vs. thiadiazine or benzoxazinone formations) may offer manufacturing advantages .

生物活性

The compound 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide has garnered attention in recent years for its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound based on current research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The characterization is performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the synthesized product.

Antitumor Activity

Research indicates that compounds similar to This compound exhibit potent antitumor effects. For instance, studies have shown that piperazine derivatives can inhibit Class I PI3-kinase enzymes, which play a critical role in tumorigenesis. This inhibition can lead to reduced cellular proliferation in various cancer types, including leukemia and lymphoma .

Antibacterial and Antiviral Properties

The compound has also been evaluated for its antibacterial activity. In vitro studies demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Moreover, antiviral activity has been reported in related compounds, suggesting a potential for therapeutic application in viral infections. For example, derivatives have shown efficacy against viral replication in specific assays .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine ring and the aromatic moieties significantly influence the pharmacological properties. For instance, the introduction of electron-withdrawing groups enhances the lipophilicity and biological activity .

Case Studies and Experimental Findings

Several studies have investigated the biological effects of similar compounds:

- Antitumor Studies : A study on piperazine derivatives indicated that modifications at specific positions led to enhanced antitumor activity in xenograft mouse models. The compounds exhibited significant tumor growth inhibition compared to controls .

- Antibacterial Screening : A comparative analysis of various piperazine derivatives showed that certain substitutions led to improved antibacterial efficacy against Gram-positive and Gram-negative bacteria .

- Urease Inhibition : Compounds with structural similarities demonstrated strong urease inhibitory activity, which is beneficial for treating conditions like urease-related infections .

Table 1: Biological Activity Summary

常见问题

Q. What are the common synthetic routes for preparing this compound, and how are intermediates validated?

The compound is typically synthesized via multi-step reactions involving amide bond formation and cyclization. For example, a pyridinylmethyl-piperazine intermediate is coupled with a 4-chlorophenyl carbamate group using coupling agents like EDCI or HOBt. Key steps include:

- Cyclization : Phosphorus oxychloride (POCl₃) at 120°C to form heterocyclic cores .

- Amide coupling : Reaction of acid chlorides with amines under anhydrous conditions (e.g., dichloromethane, triethylamine) . Intermediates are validated via HPLC purity checks (>95%) and spectral characterization (¹H/¹³C NMR, IR for functional groups) .

Q. How is the compound structurally characterized, and what techniques resolve crystallographic ambiguities?

Structural confirmation relies on:

- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (mean C–C: 0.005 Å) and torsion angles, critical for confirming the piperazine-carboxamide conformation .

- NMR spectroscopy : Distinct signals for the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and piperazine protons (δ 2.5–3.5 ppm in ¹H NMR) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 464.1 [M+H]⁺) .

Q. What preliminary biological targets or pathways have been identified for this compound?

The compound’s trifluoromethyl-pyridine and piperazine motifs suggest activity against bacterial enzymes (e.g., acyl carrier protein synthase, ACPS-PPTase) and neurological targets (e.g., FAAH modulators for pain/inflammation).

- Enzyme inhibition assays : IC₅₀ values are determined using spectrophotometric methods (e.g., NADH oxidation for ACPS-PPTase) .

- Cellular assays : Evaluated in bacterial proliferation models (e.g., E. coli MIC assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Key strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side products .

- Catalyst screening : Pd/C or nickel catalysts for hydrogenation steps improve regioselectivity .

- Temperature control : Lower temperatures (0–5°C) during acid chloride formation minimize decomposition .

- Computational modeling : Transition state analysis (DFT calculations) identifies energy barriers in cyclization steps, guiding solvent/catalyst choices .

Q. How can contradictory data in biological activity (e.g., varying IC₅₀ across assays) be systematically resolved?

Contradictions arise from assay-specific variables. A tiered approach is recommended:

- Standardize assay conditions : Fix parameters like pH (7.4), temperature (37°C), and enzyme concentration .

- Orthogonal validation : Confirm ACPS-PPTase inhibition via isothermal titration calorimetry (ITC) (ΔG binding) and surface plasmon resonance (SPR) (kinetic constants) .

- Metabolomic profiling : LC-MS/MS tracks downstream pathway perturbations (e.g., fatty acid biosynthesis) to validate target engagement .

Q. What computational strategies are effective in designing derivatives with enhanced target specificity?

Advanced methods include:

- Molecular docking (AutoDock Vina) : Screens derivatives against ACPS-PPTase active sites (PDB: 3FXY), prioritizing compounds with ΔG < −8 kcal/mol .

- QSAR modeling : Uses descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and potency .

- Free-energy perturbation (FEP) : Quantifies binding affinity changes upon substituting the trifluoromethyl group with -CF₂H or -OCF₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。